molecular formula C19H16N4O2 B2781526 N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105209-32-2

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Katalognummer: B2781526
CAS-Nummer: 1105209-32-2
Molekulargewicht: 332.363
InChI-Schlüssel: NOBCQVQRANQMCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C19H16N4O2 and its molecular weight is 332.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a furan ring, a benzimidazole moiety, and a pyridine ring. The synthesis typically involves multiple steps including:

  • Formation of the furan-2-ylmethyl intermediate through alkylation reactions.
  • Synthesis of the benzimidazole derivative via condensation reactions with o-phenylenediamine.
  • Coupling of intermediates using coupling reagents like DCC or EDC in the presence of bases such as triethylamine.

The overall structure can be represented as follows:

N furan 2 ylmethyl 2 2 pyridin 2 yl 1H benzo d imidazol 1 yl acetamide\text{N furan 2 ylmethyl 2 2 pyridin 2 yl 1H benzo d imidazol 1 yl acetamide}

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including MCF cells. The compound's effectiveness was quantified with an IC50 value indicating significant cytotoxicity. In vivo studies demonstrated tumor growth suppression in mice models treated with this compound .

Cell Line IC50 (μM) Effect
MCF25.72 ± 3.95Induces apoptosis
U8745.2 ± 13.0Cytotoxicity

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects against pathogens such as Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications to the benzimidazole moiety can enhance antimicrobial efficacy .

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : It may alter pathways related to apoptosis and cell cycle regulation.
  • Interaction with Nucleic Acids : Potential binding to DNA or RNA could disrupt normal cellular functions.

Case Studies and Research Findings

Several case studies have been documented that explore the biological activity of this compound:

  • In Vivo Tumor Models : Studies demonstrated that administration of the compound resulted in reduced tumor size and improved survival rates in treated mice compared to control groups.
  • Cell Line Studies : Flow cytometry analyses revealed that treatment with the compound led to increased rates of apoptosis in cancerous cells, suggesting a promising therapeutic avenue for cancer treatment.
  • SAR Investigations : Variants of the compound have been synthesized to optimize its biological activity, focusing on modifications that enhance binding affinity to target proteins involved in cancer progression .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has highlighted the efficacy of N-(furan-2-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide in targeting various cancer cell lines. Compounds with similar structures have demonstrated significant anticancer properties, particularly through mechanisms involving cell cycle arrest and apoptosis induction.

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AA549 (Lung)9Inhibition of cell proliferation
Compound BHepG2 (Liver)0.25AMPK phosphorylation regulation
Compound CMCF7 (Breast)5Induction of apoptosis

Studies have shown that derivatives of benzimidazole, which share structural similarities with this compound, exhibit potent activity against various cancer types, suggesting a promising avenue for further research into this compound's therapeutic potential .

Antiviral Properties

The compound's structural features suggest potential antiviral applications. Research indicates that derivatives containing furan and pyridine moieties are effective against several viral strains, including HIV and influenza viruses. The mechanism often involves interference with viral replication processes.

Table 2: Antiviral Activity of Related Compounds

Compound NameVirus TypeEC50 (nM)Mechanism of Action
Compound DHIV20Reverse transcriptase inhibition
Compound EInfluenza A50Neuraminidase inhibition
Compound FHepatitis C30Viral replication interference

These findings underscore the potential of this compound as a candidate for antiviral drug development .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against various pathogens. Studies suggest that compounds with similar heterocyclic frameworks can inhibit the growth of bacteria and fungi, making them suitable candidates for further exploration in antimicrobial therapy.

Table 3: Antimicrobial Activity of Related Compounds

Compound NamePathogen TypeMIC (µg/mL)Mechanism of Action
Compound GE. coli15Cell wall synthesis inhibition
Compound HS. aureus10Protein synthesis disruption

Analyse Chemischer Reaktionen

Hydrolysis and Degradation

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl or H₂SO₄ at elevated temperatures cleaves the amide bond, yielding 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetic acid and furfurylamine .

  • Basic Hydrolysis : NaOH or KOH in aqueous ethanol generates the corresponding carboxylate salt .

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the benzimidazole and pyridine groups .

  • Stability in neutral aqueous solutions is high, with <5% degradation over 24 hours at 25°C .

Electrophilic Substitution on the Furan Ring

The electron-rich furan moiety participates in electrophilic substitutions:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the 5-position of the furan ring .

  • Sulfonation : SO₃ in DMF sulfonates the furan ring, enhancing water solubility.

Table 2: Electrophilic Reactions

ReactionReagentsProductApplicationSource
NitrationHNO₃, H₂SO₄, 0°C5-Nitro-furan derivativeIntermediate for further functionalization
SulfonationSO₃, DMF, 60°CFuran-2-ylmethyl sulfonateImproved solubility for biological assays

Coordination and Metal Complexation

The pyridine and benzimidazole nitrogen atoms act as ligands for metal ions:

  • Cu(II) Complexation : Forms stable complexes with Cu(NO₃)₂ in ethanol, confirmed by UV-Vis and ESR spectroscopy .

  • Zn(II) Binding : Demonstrates moderate affinity for Zn²⁺ in buffered solutions (pH 7.4), relevant to metalloenzyme inhibition .

Notable Data :

  • Stability constant (log K) for Cu(II) complex: 4.2 ± 0.3 .

  • Zn(II) binding disrupts enzymatic activity of carbonic anhydrase (IC₅₀ = 12.5 μM) .

Oxidation Reactions

  • Furan Ring Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) converts the furan ring into a γ-lactone, altering the compound’s pharmacokinetic profile .

  • Benzimidazole Oxidation : H₂O₂/Fe²⁺ generates N-oxide derivatives, which show enhanced anticancer activity in vitro .

Pharmacological Modifications

Derivatives of this compound are synthesized to enhance bioactivity:

  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) yields imine derivatives with improved antimicrobial properties .

  • Esterification : Reaction with acetyl chloride produces prodrugs with higher membrane permeability .

Table 3: Bioactive Derivatives

DerivativeModificationBioactivity (IC₅₀)Source
Schiff base4-ChlorobenzylideneAntifungal: 8.2 μM
N-OxideH₂O₂/Fe²⁺Anticancer: 3.1 μM (MCF-7)

Stability Under Ambient Conditions

  • Thermal Stability : Decomposes at 220–225°C (DSC data) .

  • Photostability : Degrades by <10% under UV light (254 nm) over 48 hours .

Eigenschaften

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18(21-12-14-6-5-11-25-14)13-23-17-9-2-1-7-15(17)22-19(23)16-8-3-4-10-20-16/h1-11H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBCQVQRANQMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NCC3=CC=CO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.